Fmoc-N3-cbz-L-2,3-diaminopropionic acid
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Overview
Description
Fmoc-N3-cbz-L-2,3-diaminopropionic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-alpha position and a benzyloxycarbonyl (Cbz) protecting group at the N-beta position. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N3-cbz-L-2,3-diaminopropionic acid typically involves the protection of the amino groups of L-2,3-diaminopropionic acid. The process begins with the protection of the N-alpha amino group using the Fmoc group. This is followed by the protection of the N-beta amino group with the Cbz group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-N3-cbz-L-2,3-diaminopropionic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Cbz protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at the amino positions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation or acidic conditions for Cbz removal.
Coupling: Carbodiimides like EDC or DCC, often in the presence of HOBt or HOAt.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-N3-cbz-L-2,3-diaminopropionic acid is used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of custom peptides with specific sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It can be incorporated into peptides that mimic natural substrates or inhibitors, providing insights into biological processes .
Medicine
In medicine, this compound is explored for its potential in drug development. Peptides synthesized using this compound can be used as therapeutic agents or diagnostic tools .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and bioconjugates. It is also employed in the development of biosensors and other analytical devices .
Mechanism of Action
The mechanism of action of Fmoc-N3-cbz-L-2,3-diaminopropionic acid involves its incorporation into peptides and proteins. The Fmoc and Cbz groups protect the amino functionalities during synthesis, preventing unwanted side reactions. Once incorporated, the protecting groups can be removed to reveal the active amino groups, allowing the peptide to interact with its target molecules. The molecular targets and pathways involved depend on the specific peptide or protein synthesized using this compound.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Dap(Boc)-OH: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
Fmoc-Dab(Boc)-OH: Contains a butyric acid derivative instead of propionic acid.
Fmoc-Dpr(Boc)-OH: Contains a propionic acid derivative with different protecting groups.
Uniqueness
Fmoc-N3-cbz-L-2,3-diaminopropionic acid is unique due to its dual protection with Fmoc and Cbz groups. This dual protection allows for selective deprotection and functionalization, making it highly versatile in peptide synthesis. Its specific structure also enables the synthesis of peptides with unique properties and functionalities .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAHZCMBWKGJEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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